

# Investigating the Biological Targets of SR2211: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

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## Executive Summary

**SR2211** is a potent and selective synthetic modulator of the Retinoic acid receptor-related orphan receptor gamma (ROR $\gamma$ ).<sup>[1][2][3]</sup> As a nuclear receptor, ROR $\gamma$  is a critical transcription factor, particularly its isoform ROR $\gamma$ t, which is essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).<sup>[1][4][5]</sup> Th17 cells are deeply implicated in the pathology of numerous autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.<sup>[1][5]</sup> **SR2211** functions as an inverse agonist, binding directly to ROR $\gamma$  to suppress its transcriptional activity.<sup>[1][2]</sup> This targeted action inhibits Th17 cell differentiation and IL-17 production, highlighting its potential as a therapeutic agent for autoimmune disorders and a valuable chemical probe for studying ROR $\gamma$ -mediated signaling pathways.<sup>[1][3]</sup> This document provides a comprehensive overview of the biological targets of **SR2211**, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

## Primary Biological Target: Retinoic Acid Receptor-related Orphan Receptor Gamma (ROR $\gamma$ )

The principal biological target of **SR2211** is the nuclear receptor ROR $\gamma$ .<sup>[1][3]</sup> Specifically, **SR2211** acts as a potent inverse agonist of this transcription factor.<sup>[2][6]</sup> The isoform ROR $\gamma$ t, primarily expressed in immune cells, is considered the master regulator of Th17 cell differentiation.<sup>[4][5]</sup> By binding to the ligand-binding domain (LBD) of ROR $\gamma$ , **SR2211** modulates its conformation, leading to the repression of the receptor's constitutive

transcriptional activity.<sup>[1][4]</sup> This inhibitory action forms the basis of **SR2211**'s immunomodulatory effects.

## Quantitative Binding and Functional Data

**SR2211** demonstrates high-affinity binding to ROR $\gamma$  and potently inhibits its function. Its binding affinity (Ki) and functional potency (IC50) have been determined through various assays.

Parameter	Value (nM)	Target	Assay Type
Ki	105	ROR $\gamma$	Radioligand Binding Assay (SPA)
IC50	~320	ROR $\gamma$	Gal4-ROR $\gamma$ Cotransfection Assay

Data sourced from Kumar N, et al. (2012).<sup>[1][2][3][6][7]</sup>

## Selectivity Profile

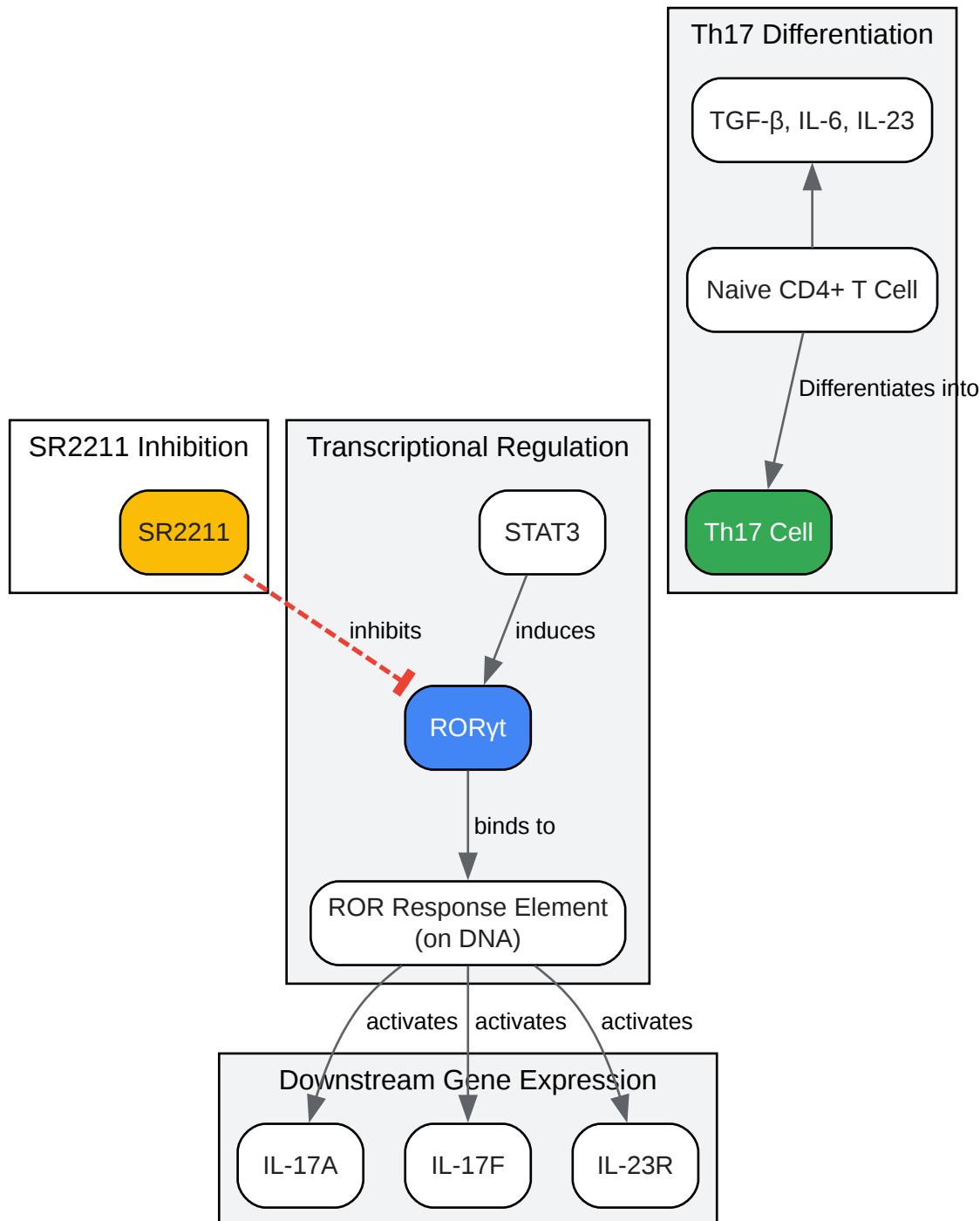
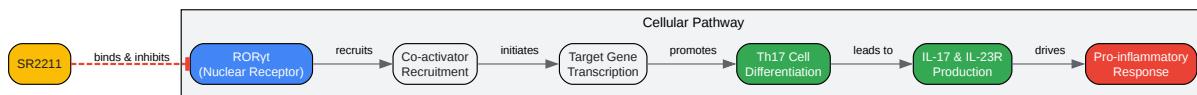
A key attribute of **SR2211** is its high selectivity for ROR $\gamma$  over other related nuclear receptors, such as ROR $\alpha$  and the Liver X Receptor  $\alpha$  (LXR $\alpha$ ). This selectivity is crucial for minimizing off-target effects.

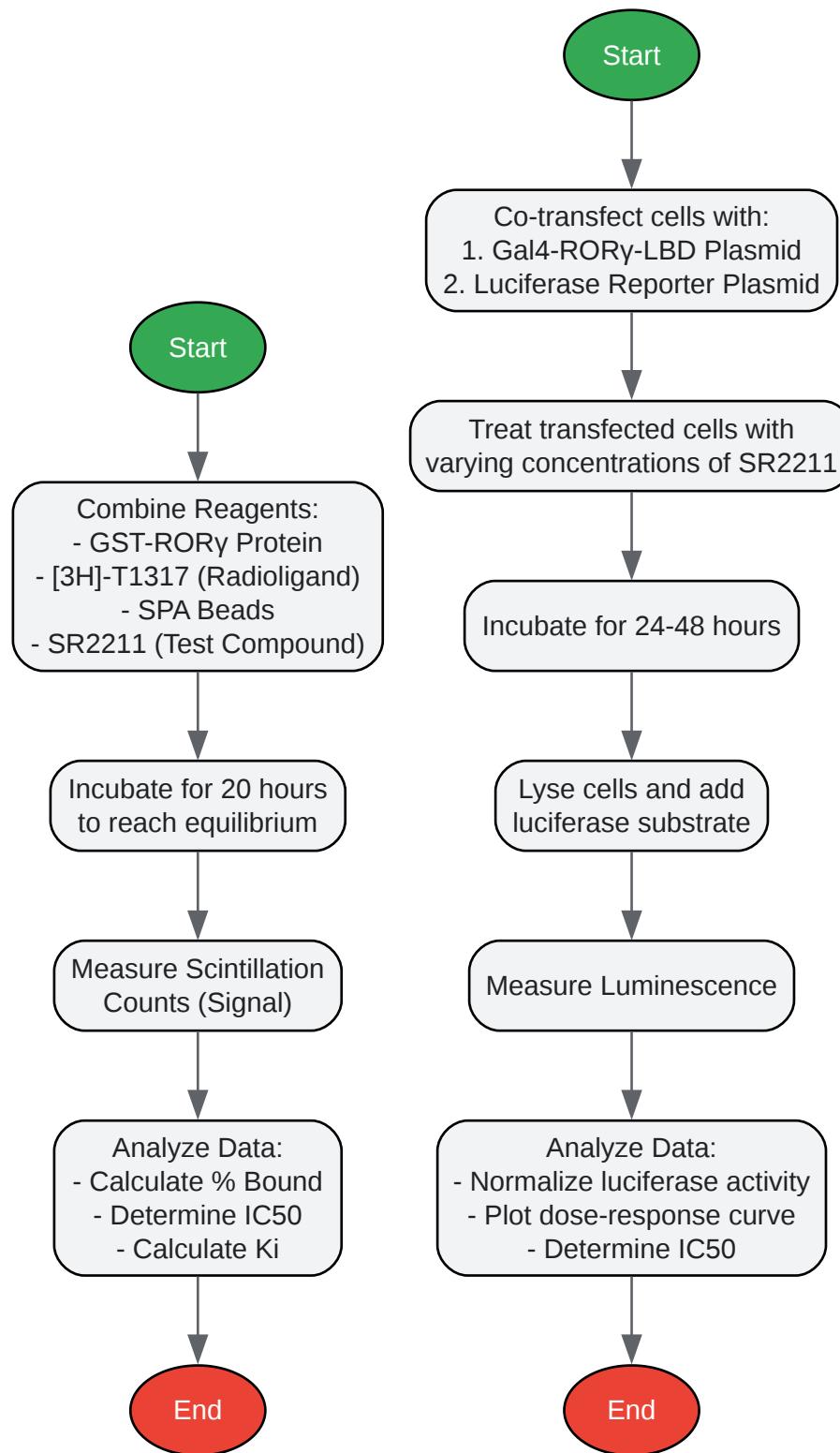
Nuclear Receptor	SR2211 Activity
ROR $\gamma$	Potent inverse agonist activity (>95% inhibition at 10 $\mu$ M)
ROR $\alpha$	No significant impact on transcriptional activity
LXR $\alpha$	Minimal activation (<5% compared to T1317 agonist)
FXR	No effect on transcriptional activity

Data sourced from Kumar N, et al. (2012).<sup>[1][3]</sup>

## Mechanism of Action and Signaling Pathway

**SR2211** exerts its biological effects by directly interfering with the ROR $\gamma$ t-mediated signaling cascade that drives Th17 cell differentiation and function. As an inverse agonist, **SR2211** represses the basal transcriptional activity of ROR $\gamma$ t. This prevents the recruitment of co-activators and the initiation of transcription of ROR $\gamma$ t target genes, which are essential for the Th17 phenotype.



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- To cite this document: BenchChem. [Investigating the Biological Targets of SR2211: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610972#investigating-the-biological-targets-of-sr2211>]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
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Email: [info@benchchem.com](mailto:info@benchchem.com)